Methods and Technical Details
The synthesis of 9H-purine, 6-fluoro-9-methyl can be achieved through various methods, including:
These methods highlight the versatility of synthetic approaches available for producing this compound.
Structure and Data
The molecular formula for 9H-purine, 6-fluoro-9-methyl is , with a molecular weight of approximately 186.57 g/mol. The structure can be represented using various notations:
This structural information is crucial for understanding its chemical behavior and potential interactions in biological systems.
Reactions and Technical Details
9H-purine, 6-fluoro-9-methyl participates in several chemical reactions, including:
These reactions enable further functionalization of the compound, making it a versatile intermediate in organic synthesis.
The mechanism of action for 9H-purine, 6-fluoro-9-methyl involves its interaction with various biological targets. It has been identified as an inhibitor or modulator of enzymes involved in critical biochemical pathways, particularly those related to nucleic acid metabolism. Its structural similarity to natural purines allows it to mimic their behavior in biological systems, potentially affecting processes such as DNA replication and repair .
Physical and Chemical Properties
The physical properties of 9H-purine, 6-fluoro-9-methyl include:
Chemical properties include stability under standard conditions but may vary with exposure to light or moisture. The presence of halogen substituents can impart unique reactivity compared to unsubstituted purines.
Property | Value |
---|---|
Molecular Formula | C6H4ClFN4 |
Molecular Weight | 186.57 g/mol |
IUPAC Name | 6-chloro-2-fluoro-9-methylpurine |
InChI Key | BWKFRWAZBTUQMZ-UHFFFAOYSA-N |
Scientific Uses
9H-purine, 6-fluoro-9-methyl has several applications in scientific research:
The diverse applications underscore the significance of 9H-purine, 6-fluoro-9-methyl in both academic research and industrial contexts.
The mammalian target of rapamycin (mTOR) pathway serves as a central regulator of cell growth, proliferation, and survival, with dysregulation implicated in diverse malignancies. 9H-Purine, 6-fluoro-9-methyl-, functions as a catalytic inhibitor that disrupts ATP-binding in the kinase domain of both mTOR complexes (mTORC1 and mTORC2). This dual inhibition circumvents compensatory feedback activation observed with rapalogs (first-generation mTOR inhibitors), which selectively target mTORC1. The 6-fluoro modification enhances electronegativity and steric occupancy in the adenine-binding pocket of mTOR, while the 9-methyl group optimizes hydrophobic interactions with Val²²⁴⁰ in the hinge region, as evidenced by crystallographic studies of analogous purine inhibitors [2] [3] [9].
This compound suppresses mTORC1-mediated phosphorylation of ribosomal protein S6 kinase (p70S6K) and mTORC2-mediated phosphorylation of AKT at Ser⁴⁷³. Biochemical assays using recombinant mTOR kinase demonstrate nanomolar IC₅₀ values (e.g., 8–50 nM for lead compounds in the purine scaffold series), correlating with reduced viability in cancer cell lines (MCF-7, PC-3, A549). Disruption of the mTORC1/2 assembly occurs via competitive displacement of ATP, validated through radiolabeled ATP-binding assays and surface plasmon resonance analyses [9].
Table 1: Inhibitory Potency of 6-Fluoro-9-Methylpurine Derivatives Against mTOR Complexes
Compound | mTORC1 IC₅₀ (nM) | mTORC2 IC₅₀ (nM) | Cancer Cell Selectivity (Fold vs. PI3Kα) |
---|---|---|---|
6-Fluoro-9-methyl- core | 18 ± 2.1 | 23 ± 3.4 | >100 |
Derivative 15i* | 8 ± 0.9 | 12 ± 1.5 | >150 |
Rapamycin (control) | 0.5 ± 0.1* | >10,000 | N/A |
*Data representative of analogs from [9]; *mTORC1 inhibition via allosteric mechanism.
Downstream signaling attenuation manifests as dephosphorylation of 4E-BP1 (eukaryotic initiation factor 4E-binding protein) and p70S6K, quantified via immunoblotting in tumor xenografts and cell cultures. Dose-dependent reductions (≥70% at 1 μM) in phospho-p70S6K (Thr³⁸⁹) and phospho-4E-BP1 (Thr³⁷/⁴⁶) disrupt cap-dependent translation and ribosome biogenesis. This effector blockade induces G0/G1 cell-cycle arrest and suppresses cyclin D1 expression, as confirmed by flow cytometry in MCF-7 and A549 cells [9].
Beyond mTOR, this compound exhibits tunable selectivity across the kinome. Kinase panel profiling (≥400 kinases) reveals preferential inhibition of Nek2 (Never in mitosis gene A-related kinase 2) and CDK2 (cyclin-dependent kinase 2), with IC₅₀ values of ≤100 nM. Selectivity hinges on the purine scaffold’s capacity to exploit divergent residue geometries in ATP-binding clefts [9] [10].
In CDK2, the 6-fluoro substituent forms a critical hydrogen bond with Leu⁸³ in the hinge region, while the 9-methyl group occupies a hydrophobic pocket lined by Ile¹⁰, Val¹⁸, and Ala³¹. For Nek2, molecular dynamics simulations indicate salt-bridge stabilization between N6 of the purine and Glu⁹⁰. Fluorine’s electronegativity enhances binding affinity by 5–10 fold compared to non-fluorinated analogs, as measured by isothermal titration calorimetry [9] [10].
Table 2: Selectivity Profile of 6-Fluoro-9-Methylpurine Against Key Kinases
Kinase Target | IC₅₀ (nM) | Residue Interactions | Functional Consequence |
---|---|---|---|
mTOR | 18 | Val²²⁴⁰ (H-bond), Tyr²²²⁵ (stacking) | Blocks AKT/p70S6K phosphorylation |
CDK2 | 45 | Leu⁸³ (H-bond), Ile¹⁰ (hydrophobic) | Induces G1/S arrest |
Nek2 | 67 | Glu⁹⁰ (salt bridge), Arg¹⁰⁵ (H-bond) | Suppresses centrosome duplication |
PI3Kα | >5,000 | No productive interactions | Minimizes metabolic toxicity |
Selectivity is governed by gatekeeper residue size (e.g., Thr⁸³ in CDK2 vs. Met⁹⁴⁷ in mTOR) and solvent-front plasticity. The 6-fluoro-9-methylpurine core avoids steric clashes in kinases with bulky gatekeepers (e.g., ABL1-Thr³¹⁵) but accommodates smaller residues (e.g., CDK2-Thr⁸³). C8-difluoromethyl modifications further enhance mTOR selectivity by forming van der Waals contacts with Pro²³⁶⁰ in the P-loop, a feature absent in off-target kinases [3] [9]. Mutagenesis studies confirm that substitution of Ala²²³⁹ in mTOR with tryptophan (found in PI3Kα) reduces inhibition by >50-fold, underscoring residue-specific recognition [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3